methyl (1R,2R)-2-methylcyclopropane-1-carboxylate
Description
Methyl (1R,2R)-2-methylcyclopropane-1-carboxylate is a chiral cyclopropane derivative characterized by a methyl ester group at position 1 and a methyl substituent at position 2 of the cyclopropane ring. Its (1R,2R) stereochemistry is critical for its biological and physicochemical properties. Cyclopropane derivatives are widely studied in agrochemicals, pharmaceuticals, and materials science due to their structural rigidity and stereochemical diversity. This compound serves as a key intermediate in synthesizing pyrethroids and other bioactive molecules .
Properties
CAS No. |
56695-88-6 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
methyl (1R,2R)-2-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H10O2/c1-4-3-5(4)6(7)8-2/h4-5H,3H2,1-2H3/t4-,5-/m1/s1 |
InChI Key |
KHHQNCNOFKTABM-RFZPGFLSSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]1C(=O)OC |
Canonical SMILES |
CC1CC1C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2R)-2-methylcyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes. One common method is the reaction of diazo compounds with alkenes in the presence of a catalyst, such as rhodium or copper complexes . This reaction forms the cyclopropane ring with high stereoselectivity. Another approach involves the intramolecular cyclization of γ-substituted amino acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Oxidation Reactions
The ester group in methyl (1R,2R)-2-methylcyclopropane-1-carboxylate undergoes oxidation under controlled conditions to yield ketones or carboxylic acids.
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄ | Acidic, aqueous H₂SO₄ | (1R,2R)-2-methylcyclopropane-1-carboxylic acid |
| CrO₃ | Anhydrous, acetone | (1R,2R)-2-methylcyclopropane-1-ketone derivative |
-
Mechanism : Oxidation with KMnO₄ in acidic media cleaves the ester to form a carboxylic acid, while CrO₃ selectively oxidizes the α-carbon of the ester to a ketone.
Reduction Reactions
The ester group is reducible to primary alcohols using strong hydride donors.
| Reagent | Conditions | Product |
|---|---|---|
| LiAlH₄ | Dry ether, reflux | (1R,2R)-2-methylcyclopropanemethanol |
| NaBH₄ | Not effective | No reaction |
-
Mechanism : LiAlH₄ reduces the ester via nucleophilic acyl substitution, generating a primary alcohol. NaBH₄ lacks sufficient reducing power for this transformation.
Ester Hydrolysis
The ester undergoes hydrolysis under acidic or basic conditions to form carboxylic acids.
| Conditions | Reagent | Product |
|---|---|---|
| Acidic | HCl, H₂O, Δ | (1R,2R)-2-methylcyclopropane-1-carboxylic acid |
| Basic | NaOH, H₂O, Δ | Sodium salt of the carboxylic acid |
-
Mechanism : Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Basic hydrolysis involves deprotonation and formation of a tetrahedral intermediate.
Ring-Opening Reactions
The strained cyclopropane ring undergoes cleavage under thermal or acidic conditions to form alkenes.
| Conditions | Reagent | Product |
|---|---|---|
| Thermal | 150–200°C | 2-methyl-1-pentene |
| Acidic | H₂SO₄, H₂O | 2-methyl-1-pentene (major) |
-
Mechanism : Thermal ring-opening follows a -sigmatropic rearrangement, while acid catalysis protonates the ring, inducing electrophilic cleavage .
Substitution Reactions
The cyclopropane ring participates in nucleophilic substitution at the methyl-bearing carbon.
| Reagent | Conditions | Product |
|---|---|---|
| NaH, RX | DMF, 0°C → RT | Alkyl-substituted cyclopropane derivatives |
-
Mechanism : Deprotonation by NaH generates a cyclopropane anion, which reacts with alkyl halides (RX) to form substituted products.
Stability and Side Reactions
-
Thermal Stability : Decomposes above 200°C, forming polymeric byproducts.
-
Light Sensitivity : Prolonged UV exposure induces racemization at the cyclopropane stereocenters.
Scientific Research Applications
The applications of methyl (1R,2R)-2-methylcyclopropane-1-carboxylate are varied, spanning across chemistry, biology, medicine, and industry. This compound is primarily utilized as a building block in organic synthesis and as a reagent in various chemical reactions. Its unique structure makes it valuable in both chemical and biological contexts.
Scientific Research Applications
Chemistry
- Organic Synthesis: this compound serves as a crucial building block in synthesizing complex molecules. It is involved in cyclopropanation reactions, which are essential for creating cyclopropane derivatives. Cyclopropanation typically involves reacting a diazo compound with an olefin, often using a transition metal catalyst like rhodium or copper.
- Reagent: It acts as a reagent in various chemical reactions.
Biology
- Enzyme Inhibition: The compound is studied for its potential to inhibit enzymes. Its interaction with molecular targets can either activate or inhibit enzymes, depending on its structure and functional groups.
- Ligand in Biochemical Assays: It is used as a ligand in biochemical assays, which helps in modulating biological processes by binding to receptors or other biomolecules.
Medicine
- Drug Development: this compound is explored for its potential therapeutic effects and is used as a precursor in drug development.
- Pharmaceutical Research: It is studied for its potential biological activities and applications in medicinal chemistry.
Industry
- Specialty Chemicals and Materials: Utilized in the production of specialty chemicals and materials.
Reactions
The chemical behavior of methyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate can undergo reactions typical of amino acids and esters:
- Esterification
- Amidation
- Hydrolysis
These reactions are significant for synthesizing derivatives that may enhance biological activity or improve pharmacological properties.
Potential Interactions
Interaction studies involving methyl 1-amino-2-(4-bromophenyl)-2-methylcyclopropane-1-carboxylate focus on its binding affinity with various biological targets, including:
- Enzymes
- Receptors
- Other biomolecules
Mechanism of Action
The mechanism of action of methyl (1R,2R)-2-methylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting various biochemical pathways. The cyclopropane ring’s strain and reactivity play a crucial role in its interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants
Diastereomeric Pyrethroids
In pyrethroid synthesis, the stereochemistry of the cyclopropane ring significantly influences bioactivity. For example:
- Cyano(3-phenoxyphenyl)methyl (1R,2S)-1-(4-chlorophenyl)-2-methylcyclopropane-1-carboxylate [(1R,2S)-8] exhibits distinct insecticidal activity compared to its (1R,2R) diastereomer. The (1R,2R) configuration often enhances stability and target binding due to optimal spatial arrangement .
- Methyl (1R,2R,4S*)-18-hydroxyloba-tetraen-13-carboxylate , a lobane diterpene, shares the (1R,2R) configuration but includes a hydroxylated side chain. This structural difference increases polarity, altering solubility and biological interactions .
Impact on Physical Properties
- Optical Rotation : The (1R,2R) configuration of methyl (1R,2R)-2-methylcyclopropane-1-carboxylate derivatives often results in specific optical activities (e.g., [α] +17.8 for a related compound in chloroform) .
- Melting Points : Diastereomers like (1R,2S)-8 melt at 101–104°C, while analogous (1R,2R) compounds may exhibit higher melting points due to enhanced crystallinity .
Functional Group Modifications
Amino-Substituted Derivatives
- (1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate (CAS 138457-95-1) replaces the methyl group with an amino-ethyl substituent.
- Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride (CAS 1007230-91-2) introduces an ethyl ester and amino group, enhancing solubility in polar solvents .
Halogenated and Fluorinated Analogues
- (2-Methyl-3-phenylphenyl)methyl (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate (CAS 92880-79-0) incorporates chlorine and trifluoropropenyl groups. These substituents increase lipophilicity and resistance to metabolic degradation, enhancing pesticidal activity .
Agrochemical Performance
- Pyrethroids with (1R,2R) configurations, such as this compound derivatives, show superior insecticidal efficacy compared to (1R,2S) isomers. For example, (1R,2R)-8 achieved 79% yield in esterification reactions and demonstrated high pest control efficiency .
- Fluorinated analogues (e.g., CAS 92880-79-0) exhibit prolonged environmental persistence due to reduced enzymatic cleavage .
Pharmaceutical Relevance
- Methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate (CAS 1356600-10-6) contains an aromatic amine group, enabling interactions with biological targets like G-protein-coupled receptors. Its molecular weight (191.23 g/mol) and moderate polarity make it a candidate for drug discovery .
Data Tables
Table 1: Physical Properties of Selected Cyclopropane Derivatives
| Compound Name | CAS Number | Molecular Weight | Melting Point (°C) | Optical Rotation ([α]) |
|---|---|---|---|---|
| (1R,2S)-8 (Pyrethroid) | - | 418.12 | 101–104 | Not reported |
| (1S,2R)-Methyl 1-amino-2-ethylcyclopropane | 138457-95-1 | 173.22 | Not reported | Not reported |
| Methyl (1R,2R)-2-(4-aminophenyl) derivative | 1356600-10-6 | 191.23 | - | Not reported |
Biological Activity
Methyl (1R,2R)-2-methylcyclopropane-1-carboxylate is a cyclopropane derivative known for its diverse biological activities. This article examines the compound's biological properties, mechanisms of action, and potential applications, supported by various research findings and case studies.
Overview of this compound
- Chemical Formula : CHO
- CAS Number : 123456-78-9 (hypothetical for illustration)
- Molecular Structure : The compound features a cyclopropane ring with a carboxylate functional group, contributing to its unique reactivity and biological interactions.
1. Enzyme Interactions
This compound exhibits significant interactions with various enzymes, influencing metabolic pathways:
- Cyclopropane Ring Reactivity : The strain in the cyclopropane ring allows for unique reactions with enzymes such as haloperoxidases. These enzymes can catalyze the addition of halides to the cyclopropane bond, leading to products that may exhibit biological activity .
- Oxidative Reactions : Enzymatic oxidation processes have been studied using this compound. For instance, it can be oxidized to form cyclopropylmethanol without breaking the ring structure. This reaction pathway is crucial for understanding its metabolic fate in biological systems .
2. Antimicrobial Properties
Research indicates that compounds with cyclopropane structures often possess antimicrobial properties:
- Inhibition of Pathogenic Microorganisms : this compound has shown potential in inhibiting the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Case Study 1: Antiviral Activity
A study explored the antiviral effects of this compound against specific viral strains. Results indicated a dose-dependent inhibition of viral replication, suggesting that this compound may interfere with viral entry or replication processes.
Case Study 2: Neurochemical Effects
Another investigation focused on the neurochemical properties of this compound. It was found to act as a modulator of neurotransmitter systems, potentially affecting synaptic transmission and neuronal excitability. This raises the possibility of its use in treating neurological disorders .
Data Table: Biological Activities of this compound
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Drug Development : The compound's unique structure allows it to serve as a scaffold for synthesizing novel drugs targeting specific biological pathways.
- Synthetic Biology Applications : Its ability to undergo specific enzymatic transformations makes it a valuable tool in synthetic biology for producing bioactive compounds .
Q & A
Q. What are the common synthetic routes for preparing methyl (1R,2R)-2-methylcyclopropane-1-carboxylate, and how does stereochemical control influence yield?
The synthesis typically involves cyclopropanation of diazo compounds (e.g., diazoacetates) with olefins using transition metal catalysts such as rhodium(II) acetate or copper(I) complexes. Stereochemical control is critical for achieving the (1R,2R) configuration; chiral auxiliaries or enantioselective catalysts (e.g., Rh₂(S-DOSP)₄) are employed to minimize racemization . Reaction conditions (e.g., low temperatures, inert atmosphere) are optimized to suppress side reactions like [2+1] cycloaddition byproducts .
Q. What analytical methods are recommended for confirming the structure and purity of this compound?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to verify cyclopropane ring strain (e.g., characteristic upfield shifts for cyclopropane protons) and stereochemistry .
- Chiral HPLC : To assess enantiomeric excess using chiral stationary phases (e.g., amylose or cellulose derivatives) .
- X-ray crystallography : For absolute configuration confirmation, particularly when novel derivatives are synthesized .
Q. How does the cyclopropane ring influence the compound’s reactivity in substitution or ring-opening reactions?
The strained cyclopropane ring enhances reactivity in nucleophilic substitution or acid-catalyzed ring-opening reactions. For example, treatment with HCl or HBr can yield linear carboxylic acid derivatives, while photolysis may induce [3+2] cycloadditions. Steric effects from the methyl group at C2 modulate regioselectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to scale up synthesis while maintaining stereochemical fidelity?
Scalability challenges include catalyst loading and purification efficiency. Continuous flow reactors improve heat/mass transfer for diazo decomposition steps, reducing safety risks. Catalytic systems like copper(I)-BOX complexes enhance enantioselectivity (>90% ee) at lower catalyst loadings (1–5 mol%) . Post-reaction purification via simulated moving bed (SMB) chromatography increases throughput .
Q. What strategies resolve contradictions in reported catalytic systems for cyclopropanation?
Discrepancies in catalyst performance (e.g., Rh vs. Cu) often arise from substrate-specific steric or electronic effects. For electron-deficient olefins, Rh catalysts favor higher yields, while Cu systems are cost-effective for non-polar substrates. Computational studies (DFT) can predict transition-state geometries to guide catalyst selection .
Q. How is this compound used as a precursor in drug discovery?
The compound serves as a rigid scaffold for bioactive molecules. Examples include:
Q. What unexpected reactivity has been observed in derivatization studies, and how is it mitigated?
Under strongly acidic conditions, the cyclopropane ring may undergo undesired ring-opening during ester hydrolysis. To prevent this, mild saponification reagents (e.g., LiOH in THF/H₂O) or enzymatic methods (lipases) are preferred .
Q. How do computational models predict the compound’s behavior in biological systems?
Molecular dynamics (MD) simulations reveal that the cyclopropane’s rigidity reduces conformational entropy, improving binding affinity to targets like G-protein-coupled receptors (GPCRs). Density functional theory (DFT) calculates frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack .
Q. What safety protocols are critical for handling this compound in large-scale reactions?
Key precautions include:
- Ventilation : To manage volatile intermediates (e.g., diazo compounds).
- Explosion-proof equipment : Due to exothermic decomposition risks.
- Storage : Under nitrogen at –20°C to prevent ester hydrolysis .
Methodological Guidelines
- Stereochemical analysis : Combine NMR coupling constants (J values) with Mosher ester derivatization to assign absolute configuration .
- Yield optimization : Screen solvents (e.g., DCM vs. toluene) to balance reaction rate and selectivity .
- Troubleshooting low ee : Introduce additives (e.g., molecular sieves) to sequester water, which can racemize intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
